molecular formula C20H20N6O3 B11008443 N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide

N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide

Cat. No.: B11008443
M. Wt: 392.4 g/mol
InChI Key: HFCGOYHEGHJGHX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring a fused pyrido-triazolo-pyrimidinone core and a 2-methoxyphenethyl side chain. For instance, the synthesis of analogous pyrimidinone derivatives often employs cesium carbonate and dry N,N-dimethylformamide (DMF) under mild conditions, as seen in the preparation of benzo[b][1,4]oxazin-3(4H)-one derivatives .

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C20H20N6O3/c1-13-23-20-22-11-15-16(26(20)24-13)8-10-25(19(15)28)12-18(27)21-9-7-14-5-3-4-6-17(14)29-2/h3-6,8,10-11H,7,9,12H2,1-2H3,(H,21,27)

InChI Key

HFCGOYHEGHJGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide typically involves multiple steps, including the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the methoxyphenethyl and acetamide moieties.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.

    Automation: Implementation of automated systems for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide involves interactions with molecular targets such as enzymes or receptors. These interactions may modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Triazolo-Pyrimidine Derivatives

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Application
Target Compound 2-Methoxyphenethyl, acetamide Not reported Acetamide, pyrido-triazolo Unknown
Flumetsulam 2,6-Difluorophenyl, sulfonamide 325.29 Sulfonamide, triazolo Herbicide

Pyrido-Pyrimidine Analogs

Pyrido-pyrimidine derivatives, such as the Hantzsch synthesis product trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (Compound 22 in ), share a fused pyrimidine ring system. However, the target compound incorporates a triazolo ring fused to the pyrido-pyrimidine core, which may confer greater rigidity and electronic diversity. The presence of a 2-chlorophenyl group in Compound 22 versus the methoxyphenethyl group in the target compound highlights divergent strategies for modulating steric and electronic effects .

Heterocyclic Acetamides

Acetamide-functionalized heterocycles are common in bioactive molecules. For example:

  • 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid () contains an oxazolo-pyrimidine core linked to an acetic acid group. The target compound replaces the oxazolo ring with a triazolo moiety and substitutes the acetic acid with an N-alkylated acetamide, which may alter receptor-binding profiles or metabolic stability .
  • Pyrazolo-pyridine-N-acetamides () feature a pyrazolo-pyridine core synthesized via K₂CO₃-mediated coupling in DMF. The target compound’s synthesis may follow analogous methods but with a more complex heterocyclic system .

Research Implications and Limitations

  • The 2-methoxyphenethyl group may confer antioxidant or neuroprotective properties, as seen in other methoxy-substituted aromatics, but this remains speculative.
  • The triazolo-pyrimidine core’s electron-deficient nature could enhance interactions with enzymes or receptors, akin to flumetsulam’s herbicidal activity .

Further studies should prioritize experimental validation of these hypotheses, including solubility assays, receptor-binding studies, and comparative pharmacokinetic profiling.

Biological Activity

N-(2-methoxyphenethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide is a complex organic compound characterized by its unique arrangement of functional groups and heterocyclic structures. The molecular formula is C20H20N6O3C_{20}H_{20}N_{6}O_{3} with a molecular weight of 392.4 g/mol. This compound exhibits potential biological activities due to its structural features, which allow it to interact with various biological targets.

Chemical Structure

The compound features a methoxyphenethyl group linked to a pyrido-triazolo-pyrimidine moiety. This structural complexity suggests diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activities

Recent studies indicate that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation.
  • Antimicrobial Effects : The compound's structure may confer antimicrobial properties against various pathogens.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. These interactions can involve:

  • Enzyme Inhibition : Compounds in this class have been reported to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could have implications for treating neurological disorders.
  • Receptor Modulation : The presence of multiple functional groups allows for potential binding to various receptors involved in disease pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402). Some derivatives exhibited significant cytotoxicity, suggesting that this compound could also possess similar properties .
  • Antioxidant Activity : Research on triazolethione derivatives demonstrated high antioxidant activity. This suggests that this compound might also exhibit protective effects against oxidative stress .
  • Enzyme Inhibition : Studies indicate that certain triazole derivatives can inhibit enzymes like α-glucosidase and α-amylase. This inhibition could be relevant for managing diabetes and metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound TypeKey FeaturesBiological Activity
Pyridazinone DerivativesHeterocyclic structureAnticancer
Triazole-Pyrimidine CompoundsSimilar nitrogen-containing ringsAntimicrobial
Methoxyphenyl DerivativesAromatic substitution patternsAnti-inflammatory

This comparison underscores the potential multifaceted biological activities of this compound.

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